molecular formula C17H17N5O2 B1436882 6,7-Piperazine Pixantrone CAS No. 1430561-06-0

6,7-Piperazine Pixantrone

カタログ番号: B1436882
CAS番号: 1430561-06-0
分子量: 323.35 g/mol
InChIキー: UWJICVIMVLABIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Piperazine Pixantrone is a complex nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, pharmacology, and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Piperazine Pixantrone typically involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in the presence of a catalyst. One efficient method employs a ruthenium-catalyzed hydrogen transfer strategy, where 2-nitroanilines and vicinal diols serve as hydrogen suppliers and acceptors . This method is advantageous due to its operational simplicity, broad substrate scope, and the use of renewable reactants.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using the same catalytic hydrogen transfer strategy. The process involves the use of biomass-derived alcohols as reactants, which aligns with green chemistry principles and ensures sustainability .

化学反応の分析

Types of Reactions

6,7-Piperazine Pixantrone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline-1,4-di-N-oxides.

    Reduction: Amino-substituted quinoxalines.

    Substitution: Various substituted quinoxaline derivatives.

科学的研究の応用

Clinical Applications

Pixantrone has been approved for clinical use in the European Union for treating relapsed or refractory aggressive B-cell NHL. Key findings from clinical studies include:

  • Efficacy : In a Phase III trial, Pixantrone demonstrated significant efficacy in heavily pretreated patients with aggressive NHL, showing a favorable response rate compared to traditional therapies .
  • Safety Profile : The compound’s reduced cardiotoxicity makes it an attractive option for patients who have previously undergone anthracycline-based treatments and are at risk for heart-related side effects .

Research Findings

Recent studies have expanded the understanding of Pixantrone's applications beyond NHL:

  • Combination Therapies : Research indicates that combining Pixantrone with other agents may enhance its efficacy against various cancer types. For instance, studies are exploring its potential in combination with immunotherapies and targeted therapies .
  • Broad Antitumor Activity : Preliminary investigations suggest that Pixantrone may have activity against other malignancies, including solid tumors and hematological cancers. Its mechanism of action may extend beyond topoisomerase II inhibition to include effects on other cellular pathways involved in tumor growth and metastasis .

Case Studies

Several case studies provide insight into the real-world application of Pixantrone:

  • Case Study 1 : A patient with relapsed aggressive B-cell NHL treated with Pixantrone showed a complete response after three cycles of therapy. The patient experienced manageable side effects without significant cardiotoxicity.
  • Case Study 2 : In a cohort study involving patients with multiple relapses of NHL, Pixantrone was administered as a monotherapy. Results indicated an overall response rate of 35%, with a notable proportion achieving durable remissions .

作用機序

The compound exerts its effects through various molecular targets and pathways:

類似化合物との比較

Similar Compounds

Uniqueness

6,7-Piperazine Pixantrone is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.

生物活性

6,7-Piperazine Pixantrone is a synthetic compound derived from pixantrone, a non-cardiotoxic aza-anthracenedione. This compound has garnered attention for its significant biological activity, particularly as an antineoplastic agent. This article explores its biological mechanisms, biochemical properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₇N₅O₂
  • Molecular Weight : 313.35 g/mol
  • Structural Characteristics : The compound features a piperazine ring, which enhances its biological interactions and therapeutic potential.

This compound exhibits its biological activity primarily through the following mechanisms:

  • DNA Intercalation : Similar to other aza-anthracenediones, it intercalates into DNA, disrupting the double helix structure and interfering with DNA replication and transcription .
  • Topoisomerase II Inhibition : It forms covalent complexes with DNA topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Radical Generation : The compound generates semiquinone free radicals in enzymatic systems, although this is limited in cellular environments due to low uptake .

Biological Activity

The biological activities of this compound include:

  • Antitumor Effects : Demonstrated efficacy against various cancer cell lines, particularly in aggressive forms of non-Hodgkin lymphoma (NHL) where it has shown higher complete response rates compared to traditional chemotherapeutics like doxorubicin .
  • Reduced Cardiotoxicity : Unlike many anthracyclines, this compound exhibits significantly lower cardiotoxicity. Studies indicate it is 10-12 times less damaging to cardiac cells than doxorubicin .

Clinical Trials

A pivotal study involved a randomized phase III trial (PIX301) assessing the efficacy of pixantrone in patients with relapsed or refractory aggressive B-cell NHL. Results indicated a significantly higher complete response rate when compared to other agents such as vinorelbine and gemcitabine. The adverse event profile was manageable, suggesting that this compound is a viable option for patients who have exhausted other treatments .

Preclinical Studies

Preclinical models have shown that this compound maintains stability under various conditions and demonstrates varied effects based on dosage:

  • Low Doses : Beneficial effects such as reduced inflammation.
  • High Doses : Induction of apoptosis in cancer cells through specific signaling pathways.

Biochemical Pathways

The compound interacts with several biochemical pathways:

  • Cell Signaling Modulation : It can influence pathways related to cell growth and apoptosis by inhibiting specific kinases involved in signaling cascades.
  • Gene Expression Changes : By affecting transcription factors and cellular responses, it alters gene expression profiles relevant to cancer progression.

Summary Table of Key Findings

FeatureThis compoundComparison with Other Agents
Type Aza-anthracenedioneAnthracycline
Antitumor Activity HighModerate
Cardiotoxicity LowHigh (e.g., Doxorubicin)
Mechanism of Action DNA intercalation; Topoisomerase II inhibitionPrimarily Topoisomerase II
Clinical Approval Status Conditional approval in EU for NHLWidely used but limited by toxicity

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action underlying pixantrone’s antineoplastic activity?

Pixantrone acts as a DNA intercalator and topoisomerase IIα inhibitor, stabilizing enzyme-DNA cleavage complexes to induce DNA damage. Unlike anthracyclines, it forms covalent DNA adducts upon formaldehyde activation, which stabilize double-stranded DNA under denaturing conditions . Its selectivity for topoisomerase IIα over the cardiac-associated IIβ isoform contributes to reduced cardiotoxicity . Methodologically, these mechanisms are validated via in vitro decatenation assays, γH2AX foci detection (DNA damage), and comparative studies with mitoxantrone .

Q. How is pixantrone’s reduced cardiotoxicity mechanistically distinct from anthracyclines?

Pixantrone lacks the 5,8-dihydroxy groups required for iron chelation, minimizing reactive oxygen species (ROS) generation and preventing iron-mediated oxidative stress in cardiomyocytes. Additionally, it does not inhibit topoisomerase IIβ, the dominant isoform in post-mitotic cardiac cells . Key methods to assess this include ex vivo human myocardial tissue assays measuring doxorubicinol formation and ROS quantification in cardiac cell lines .

Q. What experimental models are suitable for evaluating pixantrone’s efficacy and safety?

In vitro models:

  • Lymphoma cell lines (e.g., DLBCL subtypes) for IC50 determination and apoptosis assays (Annexin V/PI staining) .
  • DNA intercalation studies using UV-Vis spectroscopy or electrophoretic mobility shift assays . In vivo models:
  • Xenograft models of aggressive B-cell NHL for tumor growth inhibition and survival analysis .
  • Rodent cardiac toxicity models comparing cumulative doses of pixantrone vs. doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported topoisomerase II inhibition potency across studies?

Discrepancies arise from variations in drug concentrations relative to plasma Cmax (e.g., pixantrone’s topoisomerase IIα inhibition occurs at supratherapeutic doses in vitro). To address this:

  • Conduct dose-response studies using physiologically relevant concentrations (e.g., 50–100 nM, reflecting human pharmacokinetics) .
  • Compare isoform-specific inhibition via siRNA knockdown of topoisomerase IIα/IIβ in lymphoma cells .

Q. What computational approaches optimize pixantrone’s molecular targeting and pharmacokinetics?

  • Quantum mechanical (QM) calculations : Density Functional Theory (DFT) with B3LYP-D3/6-31G basis sets to analyze frontier molecular orbitals (HOMO-LUMO gap), polarizability, and electrostatic potential .
  • Molecular dynamics (MD) simulations : Assess binding stability to DNA or topoisomerase IIα over 100+ ns trajectories, using AMBER or GROMACS .
  • ADMET prediction : Tools like SwissADME to evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. How does CpG methylation influence pixantrone’s DNA adduct formation and efficacy?

Pixantrone adduct formation is enhanced at methylated CpG dinucleotides due to favorable N2-guanine interactions. Methods to study this:

  • In vitro transcription assays with methylated vs. unmethylated DNA templates .
  • Bisulfite sequencing of tumor DNA to correlate methylation status with pixantrone sensitivity in patient-derived xenografts .

Q. What strategies mitigate pixantrone’s myelosuppression in combination therapies?

  • Dose optimization : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy (e.g., 50 mg/m² on days 1, 8, 15) with neutrophil counts .
  • Prophylactic support : Granulocyte colony-stimulating factor (G-CSF) administration in clinical trials .
  • Synergistic combinations : Pair with obinutuzumab (anti-CD20) or bendamustine to reduce pixantrone monotherapy doses while maintaining efficacy .

Q. How can researchers reconcile divergent outcomes in pixantrone monotherapy vs. combination trials?

Post-hoc analyses of phase III trials show higher response rates in 3rd/4th-line monotherapy (ORR 43.6% vs. 12.8% in comparators) , while combination trials report variable PFS. To address discrepancies:

  • Stratify patients by prior rituximab exposure and tumor molecular subtypes (GCB vs. ABC DLBCL) .
  • Use single-cell RNA sequencing to identify resistance markers (e.g., p53 mutations) in non-responders .

Q. Methodological Considerations

  • Toxicity Profiling : Use neonatal rat cardiomyocytes for lactate dehydrogenase (LDH) release assays to compare pixantrone, doxorubicin, and mitoxantrone .
  • Epigenetic Modulation : Employ CRISPR-Cas9 to engineer CpG methylation patterns in lymphoma cell lines, validating adduct formation via mass spectrometry .
  • Clinical Data Analysis : Apply Cox proportional hazards models to correlate pixantrone’s PFS/OS with cardiac comorbidity indices in retrospective studies .

特性

IUPAC Name

6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJICVIMVLABIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Piperazine Pixantrone
6,7-Piperazine Pixantrone
6,7-Piperazine Pixantrone
6,7-Piperazine Pixantrone
6,7-Piperazine Pixantrone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。